1-(4-Benzylphenyl)-1-butanone
Description
1-(4-Benzylphenyl)-1-butanone (CAS: 17302-69-1) is a ketone derivative with a molecular formula of C₁₇H₁₈O and a molecular weight of 238.33 g/mol. Structurally, it consists of a butanone backbone (a four-carbon chain with a ketone group) substituted at the carbonyl carbon with a 4-benzylphenyl group (a phenyl ring attached to a benzyl group at the para position).
Properties
CAS No. |
17302-69-1 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-(4-benzylphenyl)butan-1-one |
InChI |
InChI=1S/C17H18O/c1-2-6-17(18)16-11-9-15(10-12-16)13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3 |
InChI Key |
CQGHAVUWNSCNMH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 |
Other CAS No. |
17302-69-1 |
Synonyms |
1-(4-Benzylphenyl)-1-butanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 1-(4-Benzylphenyl)-1-butanone, particularly in their ketone backbones and aromatic substituents:
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
- Molecular Formula : C₁₀H₁₃N₃O₂
- Substituents: A 3-pyridyl group (aromatic nitrogen-containing ring) and a methylnitrosamino group (CH₃-N(NO)-) at the β-position.
- Key Differences: NNK is a nitrosamine, a class of compounds known for carcinogenicity, whereas this compound lacks the nitroso (N=O) functional group. NNK’s pyridyl group enhances metabolic activation via α-hydroxylation, forming DNA adducts linked to lung and pancreatic tumors in rodents .
- Biological Activity: NNK is a potent tobacco-specific carcinogen. In F344 rats, doses as low as 0.5 ppm in drinking water induced lung tumors (9/80 incidence) and pancreatic tumors (5/80 incidence), with dose-dependent trends (p < 0.005) . Metabolic studies show NNK is converted to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a proximate carcinogen that also induces pancreatic tumors (8/30 incidence) .
1-(4-Benzyloxy-phenyl)-3-methyl-2-phenyl-butan-1-one
- Molecular Formula : C₂₄H₂₄O₂
- Substituents: A 4-benzyloxyphenyl group (phenyl ring with a benzyloxy substituent) and additional 3-methyl and 2-phenyl groups on the butanone backbone.
- Key Differences :
- The benzyloxy group increases polarity compared to the benzylphenyl group in the target compound.
- The additional methyl and phenyl substituents may sterically hinder reactivity, impacting synthetic applications or metabolic pathways.
- Relevance : This compound is documented in synthetic chemistry literature, with three reported synthetic routes .
Comparative Data Table
Mechanistic and Metabolic Insights
- NNK: Metabolism involves α-hydroxylation at the methylnitrosamino group, generating reactive diazonium ions that alkylate DNA, forming adducts such as pyridylhydroxybutyl-DNA (pHB-DNA). These adducts correlate with tumorigenesis in rodent models . In A/J mice, NNK induced 37.6 lung tumors per animal at a total dose of 0.10 mmol, demonstrating high potency .
- This compound: The absence of a nitroso group likely prevents the formation of reactive intermediates responsible for DNA damage. However, the benzylphenyl group’s lipophilicity may influence pharmacokinetics or environmental persistence.
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